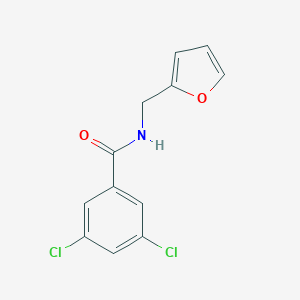
3-Methoxy-4-(3-morpholinopropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(3-morpholinopropoxy)aniline is an organic compound with the molecular formula C14H22N2O3. It is a derivative of aniline, featuring a methoxy group at the 3-position and a morpholin-4-ylpropoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline typically involves the alkylation of 3-methoxyaniline with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as isopropanol, and the presence of a base like potassium carbonate facilitates the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(3-morpholinopropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(3-morpholinopropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(3-morpholinopropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholin-4-ylpropoxy groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-(3-morpholin-4-ylpropoxy)aniline
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib)
Uniqueness
3-Methoxy-4-(3-morpholinopropoxy)aniline is unique due to the presence of both the methoxy and morpholin-4-ylpropoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
3-methoxy-4-(3-morpholin-4-ylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-14-11-12(15)3-4-13(14)19-8-2-5-16-6-9-18-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYNNXMBVGYQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B354247.png)
![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)
![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)



![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)
![2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B354382.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)


![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)
